

Propylparaben Sodium: A Comprehensive Technical Guide on Physicochemical Properties for Researchers

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Compound of Interest		
Compound Name:	Propylparaben Sodium	
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Propylparaben sodium, the sodium salt of propylparaben, is a widely utilized preservative in the pharmaceutical, cosmetic, and food industries due to its broad-spectrum antimicrobial activity.[1][2] A thorough understanding of its physicochemical properties is paramount for formulation development, quality control, and safety assessment. This technical guide provides an in-depth overview of the core physicochemical characteristics of **propylparaben sodium**, detailed experimental protocols for their determination, and a summary of its known biological signaling pathway interactions.

Physicochemical Properties of Propylparaben Sodium

The following tables summarize the key quantitative physicochemical data for **propylparaben** sodium.

Table 1: General and Physical Properties



Property	Value	References
Molecular Formula	C10H11NaO3	[3][4]
Molecular Weight	202.18 g/mol	[3][4]
Appearance	White or almost white, hygroscopic, crystalline powder.	[5][6]
Melting Point	>170°C (decomposes)	[7]
Boiling Point	97°C	[8]
pH (0.1% w/v aqueous solution)	9.5 - 10.5	[6][9]

Table 2: Solubility and Partitioning Characteristics

Property	Value	References
Solubility in Water	Freely soluble (1000 g/L at 23°C)	[5][9]
Solubility in Ethanol (96%)	Sparingly soluble	[5][6]
Solubility in Methylene Chloride	Practically insoluble	[5][6]
рКа	8.4 at 22°C	[9]
LogP (Octanol/Water Partition Coefficient)	0.27 at 23°C	[5]

Experimental Protocols for Property Determination

Detailed and standardized methodologies are crucial for the accurate determination of physicochemical properties. Below are protocols for key experiments.

1. Determination of Aqueous Solubility (Shake-Flask Method)



The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.[10]

- Principle: An excess amount of the solid compound is agitated in a solvent for a prolonged period until equilibrium is reached. The concentration of the dissolved solid in the supernatant is then measured.
- Apparatus:
 - Mechanical shaker or agitator
 - Constant temperature bath
 - Volumetric flasks, pipettes, and syringes
 - Centrifuge
 - Analytical balance
 - HPLC or UV-Vis spectrophotometer
- Procedure:
 - Add an excess amount of propylparaben sodium to a known volume of purified water in a sealed container.
 - Place the container in a constant temperature bath (e.g., 25°C) on a mechanical shaker.
 - Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
 - After agitation, allow the suspension to settle.
 - Centrifuge the suspension to separate the undissolved solid from the saturated solution.
 - Carefully withdraw an aliquot of the clear supernatant.

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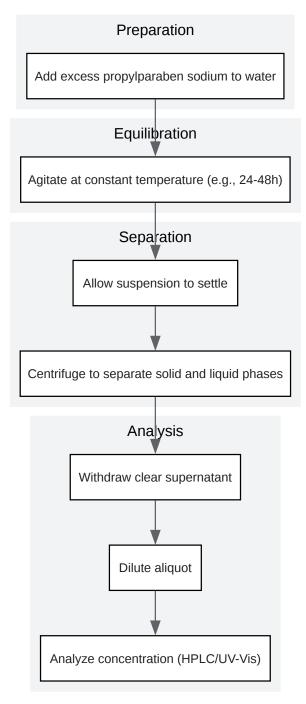




Dilute the aliquot with a suitable solvent and analyze the concentration of propylparaben sodium using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
 [11]



Workflow for Solubility Determination (Shake-Flask Method)



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Caption: Workflow for the shake-flask method of solubility determination.

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2. Determination of the Acid Dissociation Constant (pKa) by Potentiometric Titration

Potentiometric titration is a standard method for determining the pKa of weak acids and bases. [12][13]

- Principle: A solution of the weak acid is titrated with a strong base, and the pH of the solution is measured as a function of the volume of titrant added. The pKa is the pH at the half-equivalence point.
- Apparatus:
 - o pH meter with a suitable electrode
 - Burette
 - Magnetic stirrer and stir bar
 - Beakers
- Procedure:
 - Calibrate the pH meter using standard buffer solutions.
 - Accurately weigh a known amount of propylparaben sodium and dissolve it in a known volume of purified water.
 - Place the solution in a beaker with a magnetic stir bar and begin gentle stirring.
 - Immerse the pH electrode in the solution.
 - Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small increments.
 - Record the pH and the volume of titrant added after each increment.
 - Plot the pH versus the volume of titrant added to generate a titration curve.
 - Determine the equivalence point from the inflection point of the curve.



- The pH at the volume of titrant that is half of the equivalence point volume is equal to the pKa of the acid.[12]
- 3. Determination of the Partition Coefficient (LogP)

The partition coefficient is a measure of the differential solubility of a compound in two immiscible solvents, typically octanol and water.[14]

- Principle: The compound is dissolved in a mixture of two immiscible liquids (e.g., n-octanol
 and water). After equilibration, the concentration of the compound in each phase is
 determined, and the partition coefficient is calculated as the ratio of the concentrations.
- Apparatus:
 - Separatory funnel or vials
 - Mechanical shaker
 - Centrifuge
 - Analytical instrumentation (e.g., HPLC, UV-Vis spectrophotometer)
- Procedure:
 - Prepare a stock solution of **propylparaben sodium** in one of the phases (e.g., water).
 - Add a known volume of this solution to a known volume of the second immiscible solvent (e.g., n-octanol) in a separatory funnel.
 - Shake the funnel vigorously for a sufficient time to allow for partitioning equilibrium to be reached.
 - Allow the two phases to separate completely. Centrifugation can be used to aid separation.
 - Carefully sample each phase.



- Determine the concentration of propylparaben sodium in each phase using a suitable analytical method.
- Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the logarithm of this value.[14][15]

Biological Signaling Pathways

Propylparaben has been shown to interact with several biological pathways, which is an important consideration in drug development and safety assessment.

- Endocrine Disruption: Parabens, including propylparaben, are known to have weak estrogenic activity and can potentially act as endocrine disruptors.[16]
- Cell Cycle and Apoptosis: Studies have indicated that propylparaben can disrupt antral follicle growth by altering cell-cycle and apoptosis pathways.[3][17]
- Metabolic Pathways: Exposure to propylparaben has been associated with perturbations in metabolic pathways related to oxidative stress, mTOR, peroxisome proliferator-activated receptors (PPAR), and aryl hydrocarbon receptor (AhR) signaling.[18][19][20]



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Caption: Potential biological signaling pathways influenced by propylparaben exposure.

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